

Protocol for Endusamycin Fermentation from *Streptomyces endus* subsp. *aureus*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Endusamycin*

Cat. No.: B564215

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endusamycin is a polyether ionophore antibiotic produced by *Streptomyces endus* subsp. *aureus*. It has demonstrated significant antitumor activities, making it a compound of interest for drug development. This document provides detailed protocols for the fermentation, extraction, and quantification of **endusamycin**. The methodologies are based on established research aimed at optimizing the production of this promising secondary metabolite. Metabolic engineering strategies, such as the deletion of competing biosynthetic gene clusters and the duplication of the **endusamycin** biosynthetic gene cluster, have been shown to significantly increase yields. Furthermore, systematic optimization of fermentation medium components is crucial for maximizing production.^[1] The high-yielding strain YC1109, developed through these strategies, can achieve titers of up to 5469 mg/L in shake-flask fermentation and 5011 mg/L in fed-batch fermentation, a 246% increase compared to the original strain.^{[1][2]}

Experimental Protocols

Inoculum and Seed Culture Preparation

This protocol describes the preparation of the seed culture required to inoculate the main production fermentation.

1.1. Materials

- *Streptomyces endus* subsp. *aureus* strain (e.g., ATCC 39574 or a metabolically engineered high-yielding strain)
- SFM (Soybean Flour Mannitol) agar plates
- Seed Culture Medium (see Table 2 for composition)
- Sterile water
- Sterile grinder
- Erlenmeyer flasks
- Shaker incubator

1.2. Protocol

- Streak the *Streptomyces endus* subsp. *aureus* preservation stock onto SFM agar plates.
- Incubate the plates at 30°C for 7 days to obtain single colonies.
- Inoculate fresh SFM agar medium with single colonies and incubate at 30°C for an additional 7 days.
- Select four well-grown colonies and suspend them in sterile water.
- Homogenize the suspension using a sterile grinder.
- Inoculate 100 mL of seed medium in an Erlenmeyer flask with the homogenized spore suspension.
- Incubate the seed culture at 30°C with shaking at 250 rpm for 30 hours.

Shake-Flask Fermentation

This protocol details the production of **endusamycin** in a shake-flask culture.

2.1. Materials

- Prepared seed culture
- Production Medium (see Table 3 for composition)
- Erlenmeyer flasks
- Shaker incubator

2.2. Protocol

- Inoculate the production medium with 5% (v/v) of the seed culture.
- Incubate the flasks at 30°C with shaking at 250 rpm.
- The fermentation is typically carried out for a specific duration, which can be optimized (e.g., up to 173 hours for high-yielding strains).
- Monitor the production of **endusamycin** periodically by taking samples for extraction and HPLC analysis.

Fed-Batch Fermentation

For larger-scale production, a fed-batch fermentation strategy is employed to achieve high cell density and product yield.

3.1. Materials

- Prepared seed culture
- Fed-Batch Fermentation Medium (see Table 4 for composition)
- 50 L Bioreactor
- Glucose feeding solution

3.2. Protocol

- Prepare the 50 L bioreactor with 35 L of fermentation medium.

- Inoculate the bioreactor with 10% (v/v) of the seed culture.
- Maintain the fermentation temperature at 30°C.
- Control the dissolved oxygen (DO) concentration above 40% by adjusting the agitation speed (200-550 rpm) and airflow rate (1.6-2.2 m³/h).
- In the middle and late stages of fermentation, maintain the glucose concentration between 1% and 2% by feeding a concentrated glucose solution.
- Monitor cell growth (e.g., by measuring cell dry weight) and **endusamycin** production throughout the fermentation process.

Endusamycin Extraction and Quantification

This protocol describes the extraction of **endusamycin** from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

4.1. Materials

- Fermentation broth
- Methanol
- Centrifuge
- Ultrasonic extractor
- 0.22 µm microporous membrane filters
- HPLC system
- ChromCore Polar C18 column (250 mm × 4.6 mm, 5 µm)
- Acetonitrile
- Formic acid

4.2. Protocol

- Centrifuge the fermentation broth at 4000 rpm for 15 minutes to collect the mycelia.
- Add an appropriate amount of methanol to the mycelia.
- Perform ultrasonic extraction for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Filter the supernatant through a 0.22 µm microporous membrane.
- Analyze the filtrate using HPLC with a ChromCore Polar C18 column.
- The mobile phase consists of an acetonitrile-water (0.1% formic acid) system at a flow rate of 1 mL/min.

Data Presentation

Table 1: Optimized Fermentation Parameters for **Endusamycin** Production

Parameter	Shake-Flask Fermentation	Fed-Batch Fermentation
Inoculum Size	5% (v/v)	10% (v/v)
Temperature	30°C	30°C
Agitation	250 rpm	200 - 550 rpm
pH	Not specified, likely maintained around 7.0	Maintained around 7.2
Dissolved Oxygen	Not controlled	Maintained > 40%
Fermentation Time	Up to 173 hours	Up to 173 hours
Max Titer Achieved	5469 mg/L	5011 mg/L

Table 2: Seed Culture Medium Composition

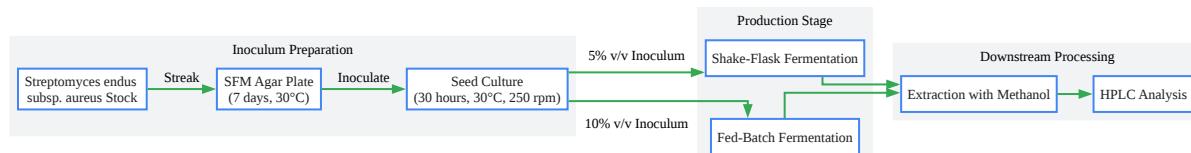
Component	Concentration
Starch	10.0 g/L
K ₂ HPO ₄	1.0 g/L
MgSO ₄ ·7H ₂ O	1.0 g/L
NaCl	1.0 g/L
(NH ₄) ₂ SO ₄	2.0 g/L
CaCO ₃	2.0 g/L
FeSO ₄ ·7H ₂ O	0.001 g/L
MnCl ₂ ·7H ₂ O	0.001 g/L
ZnSO ₄ ·7H ₂ O	0.001 g/L

Note: This is a general medium for *Streptomyces* seed culture and may be optimized for **Endusamycin** production.

Table 3: Shake-Flask Production Medium Composition (Optimized)

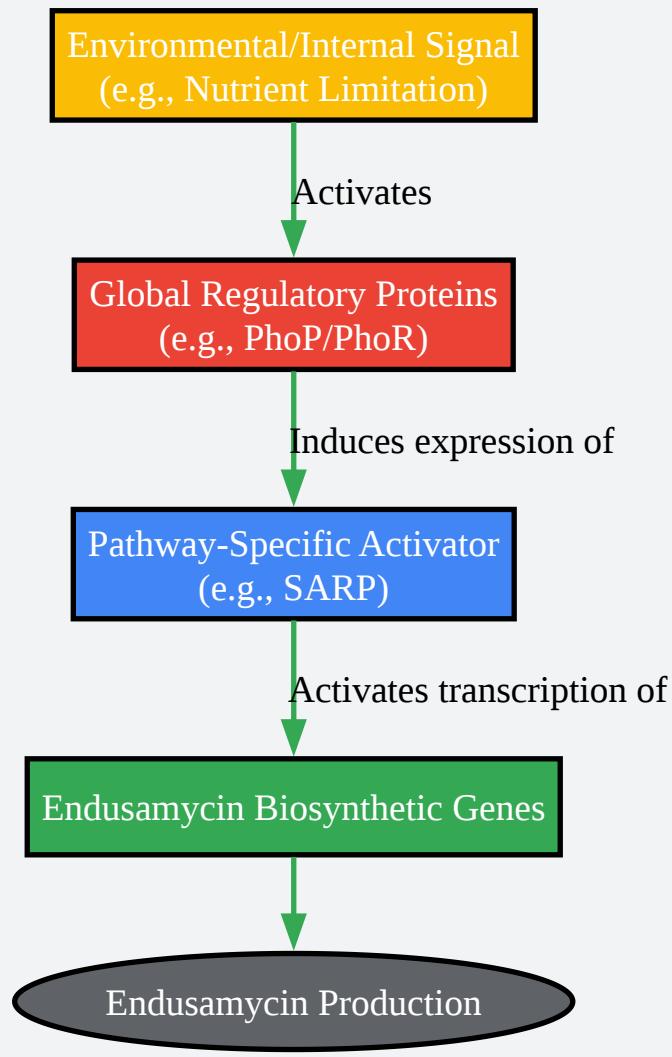
Component	Concentration (w/v)
Glucose	4%
Soybean Flour	1%
Yeast Extract	0.25%
CaCO ₃	0.3%
KNO ₃	0.01%
pH	7.2

Table 4: Fed-Batch Fermentation Medium Composition (Initial)


Component	Concentration (w/v)
Glucose	4%
Soybean Flour	1%
Yeast Extract	0.25%
CaCO ₃	0.3%
KNO ₃	0.01%
pH	7.2

Note: The fed-batch strategy involves feeding a concentrated glucose solution to maintain its concentration between 1-2% during the middle and late stages of fermentation.

Table 5: HPLC Analysis Parameters


Parameter	Value
Column	ChromCore Polar C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile-H ₂ O (0.1% formic acid)
Flow Rate	1 mL/min
Detection	Not specified, likely UV detection

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Endusamycin** production.

Generalized Antibiotic Regulatory Cascade in Streptomyces

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Regulation of Antibiotic Biosynthesis in *Streptomyces* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for Endusamycin Fermentation from *Streptomyces endus* subsp. *aureus*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564215#protocol-for-endusamycin-fermentation-from-streptomyces-endus-subsp-aureus>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com